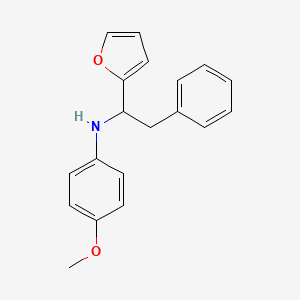

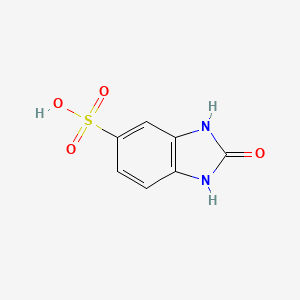

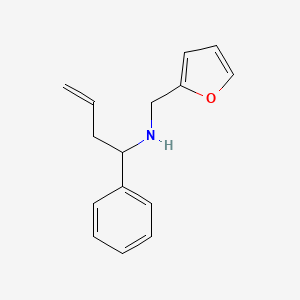

![molecular formula C15H19NO2 B1306367 Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine CAS No. 510764-83-7](/img/structure/B1306367.png)

Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine" is a complex molecule that appears to be related to various heterocyclic compounds with potential pharmacological activities. While the exact compound is not directly mentioned in the provided papers, the research does discuss related structures and synthesis methods that could be relevant to understanding the compound .

Synthesis Analysis

The synthesis of related cyclohexene derivatives is described in the first paper, where a TEMPO-dependent tunable synthesis is used to create functionalized cyclohexa-1,3-dienes from allenic ketones/allenoate with amines and enones . This method involves the in situ generation of an enaminone intermediate, which then undergoes a [3+3] annulation with enone. This process introduces amino and carbonyl groups into the six-membered carbocycles, which could be a potential pathway for synthesizing the target compound.

Molecular Structure Analysis

The second paper provides insights into the molecular structure of related compounds, specifically 2,3-dihydrobenzo[1,4]dioxine derivatives, synthesized via a tandem palladium-catalyzed oxidative aminocarbonylation-cyclization process . The reaction shows significant stereoselectivity, and the configuration of the major stereoisomers is confirmed by X-ray diffraction analysis. This information could be useful in determining the stereochemistry of the target compound.

Chemical Reactions Analysis

In the third paper, the synthesis of benzoxazine monomers via a hexahydro-1,3,5-triazine intermediate is discussed . The reaction mechanism proposed in this study could provide insights into the types of chemical reactions that the target compound might undergo, especially if similar intermediates are involved in its synthesis or reactivity.

Physical and Chemical Properties Analysis

The fourth paper discusses the synthesis of a novel compound with benzoxazole groups and its coordination compounds . The physical and chemical properties of these compounds, such as their crystal structures and hydrogen bonding patterns, could be analogous to those of the target compound, providing a basis for predicting its properties.

The fifth paper describes the synthesis of benzoxazole derivatives and their evaluation for antitumor and antibacterial activities . The methods used for confirming the structures of these compounds, such as IR, NMR, and mass spectrometry, could be applicable to the analysis of the physical and chemical properties of the target compound.

Applications De Recherche Scientifique

Synthesis and Biological Activity

- Synthesis and Brine Shrimp Lethality Test : The synthesis of novel 1,3-benzoxazine and aminomethyl compounds from eugenol was researched, leading to the discovery of compounds with potential bioactivity, as indicated by their toxicity in brine shrimp lethality tests. This study suggests the possibility of further investigating these compounds for their bioactivity (Rudyanto et al., 2014).

Pharmaceutical Development

- Breast Tumor Metastasis Study : Research involving virtual screening targeting the urokinase receptor led to the identification of compounds including (±)-3-(benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine, which demonstrated potential in inhibiting breast tumor metastasis in animal models. This compound showed promising pharmacokinetic properties and preliminary results in metastasis reduction, making it a potential candidate for further pharmaceutical development (Wang et al., 2011).

Catalytic Applications

- Catalysis in Hydroxylation of Alkanes : A study on diiron(III) complexes involving tridentate 3N ligands, including compounds related to benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine, revealed their efficiency as catalysts for the selective hydroxylation of alkanes. This research highlights the potential of these compounds in catalytic processes, particularly in organic synthesis (Sankaralingam & Palaniandavar, 2014).

Antimicrobial Applications

- Antimicrobial Activity : The interaction of cycloalkanecarbaldehydes with 1,2-benzoxathiin-4(3H)-on 2,2-dioxide led to the synthesis of new compounds exhibiting significant antimicrobial activity against gram-positive strains. This study opens avenues for developing narrow-spectrum antibiotics from these compounds (Grygoriv et al., 2017).

Propriétés

IUPAC Name |

N-(1,3-benzodioxol-5-ylmethyl)-1-cyclohex-3-en-1-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO2/c1-2-4-12(5-3-1)9-16-10-13-6-7-14-15(8-13)18-11-17-14/h1-2,6-8,12,16H,3-5,9-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXTXEOBNACNUAG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)CNCC2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[1,3]dioxol-5-ylmethyl-cyclohex-3-enyl-methyl-amine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

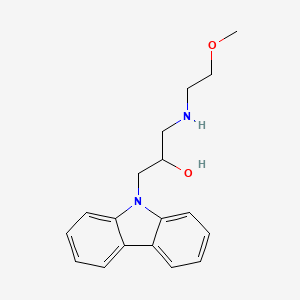

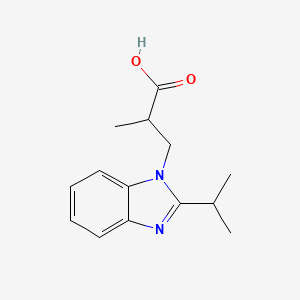

![Chloro-acetic acid 8-methyl-8-aza-bicyclo[3.2.1]oct-3-yl ester](/img/structure/B1306294.png)

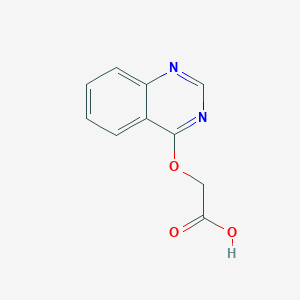

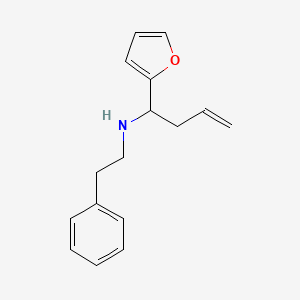

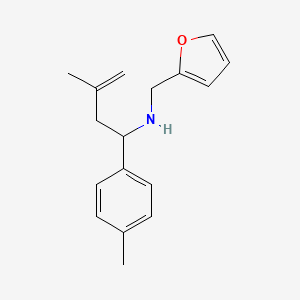

![[1-(3,4-Dimethoxy-phenyl)-but-3-enyl]-furan-2-ylmethyl-amine](/img/structure/B1306308.png)

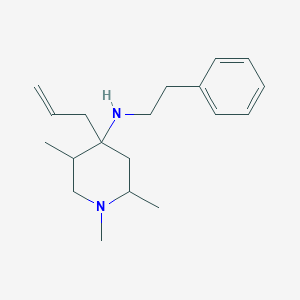

![(4-(1-[(Furan-2-ylmethyl)amino]but-3-enyl)phenyl)dimethylamine](/img/structure/B1306312.png)